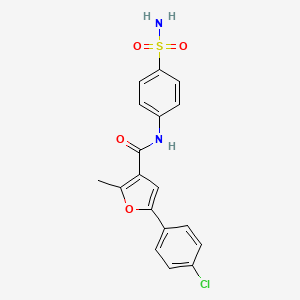
5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C18H15ClN2O4S and its molecular weight is 390.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula: C18H15ClN2O4S
- Molecular Weight: 368.84 g/mol
- InChI Key: FHTGKZPXARXLAD-YBEGLDIGSA-N
This structure features a furan ring, chlorophenyl, and sulfamoyl groups, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound exhibits significant inhibitory effects on various cancer cell lines, including MCF-7 and A549.
- IC50 Values:
- MCF-7: 5.85 µM
- A549: 4.53 µM
These values indicate a stronger efficacy compared to standard chemotherapeutics like 5-Fluorouracil and Doxorubicin .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. In vitro studies revealed that it exhibits notable activity against several bacterial strains, suggesting its potential as an antimicrobial agent.
- Minimum Inhibitory Concentration (MIC):
- Staphylococcus aureus: 32 µg/mL
- Escherichia coli: 64 µg/mL
These results underscore the compound's versatility in targeting both cancerous and microbial cells .
The mechanism of action of this compound involves several biochemical pathways:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
- Apoptosis Induction: Studies show that treatment with this compound increases the levels of caspase-3, a marker for apoptosis, indicating that it promotes programmed cell death in cancer cells.
- Cell Cycle Arrest: Flow cytometry analyses suggest that the compound causes cell cycle arrest at the G1 phase, preventing further cell division.
Study on Anticancer Properties
A recent study evaluated the efficacy of various derivatives of this compound against human cancer cell lines. The findings indicated that compounds similar to this compound exhibited IC50 values significantly lower than those of traditional chemotherapeutic agents.
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| This compound | MCF-7 | 5.85 | Better than Doxorubicin |
| Similar Derivative | A549 | 4.53 | Comparable to Doxorubicin |
This table illustrates the promising nature of this compound in cancer therapy .
Study on Antimicrobial Effects
Another study focused on the antimicrobial properties of the compound, demonstrating its effectiveness against various pathogens. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant bacterial strains .
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S/c1-11-16(10-17(25-11)12-2-4-13(19)5-3-12)18(22)21-14-6-8-15(9-7-14)26(20,23)24/h2-10H,1H3,(H,21,22)(H2,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGLZFFWZOQTAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














